

tebipenem pivoxil degradation products identification

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Compound Focus: Tebipenem Pivoxil

CAS No.: 161715-24-8

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Chromatographic Methods for Separation and Analysis

The following table summarizes validated HPLC and UPLC conditions for separating **tebipenem pivoxil** from its degradation products.

Method Purpose & Citation	Stationary Phase	Mobile Phase (v/v)	Key Method Parameters & Notes
Separation of drug & solid-state degradation products [1] Core-shell C18 (5.0 µm) Not fully specified (No ion-pair reagents) • Short analysis time & high selectivity • Compatible with HPLC-DAD and HPLC-Q-TOF-MS/MS Stability-indicating method for Tebipenem (active form) [2] [3] Lichrospher RP-18 (5 µm, 250 × 4 mm) 12 mM Ammonium Acetate : Acetonitrile = 96:4 • Flow rate: 1.2 mL/min • Detection: 298 nm • Retention time: ~12.3 min • Runtime: 15 min Related substances in drug substance [4] Octadecylsilane (5 µm) A: 20mM Phosphate Buffer (pH 6.0) : Acetonitrile = 95:5 B: Acetonitrile : Water = 1:1 • Gradient elution • Column temp.: 40°C • Suitable for quality control of raw material Determination in human plasma (UPLC-MS/MS) [5] HSS T3 (1.8 µm, 100 × 2.1 mm) A: 0.1% Formic Acid in Water B: 0.1% Formic Acid in Acetonitrile (Gradient) • Runtime: 3.5 min • Detection: MRM, 384.0 → 298.0 (m/z) • High sensitivity for pharmacokinetic studies			

Stress Degradation Conditions and Outcomes

Forcing degradation studies help understand the stability profile and generate degradation products for identification. The table below outlines conditions applied to tebipenem (the active form).

Stress Condition	Details	Reported Degradation
Acidic Hydrolysis [2]	0.2 N HCl at 30°C	Significant degradation
Alkaline Hydrolysis [2] [3]	0.02 N NaOH at Room Temperature	Significant degradation (more than in acid)
Oxidative Degradation [2]	3% H ₂ O ₂ at Room Temperature	Significant degradation
Thermal Degradation (Solid State) [1] [2]	70°C at 0% RH (dry) or 70°C at 76.5% RH (humid)	Degradation, with more stable products formed in solid state compared to solutions [1]
Photolytic Degradation [2]	Exposure to sunlight (e.g., 10,000 lux for 48 h)	Significant degradation

Structural Insights and Characterization Techniques

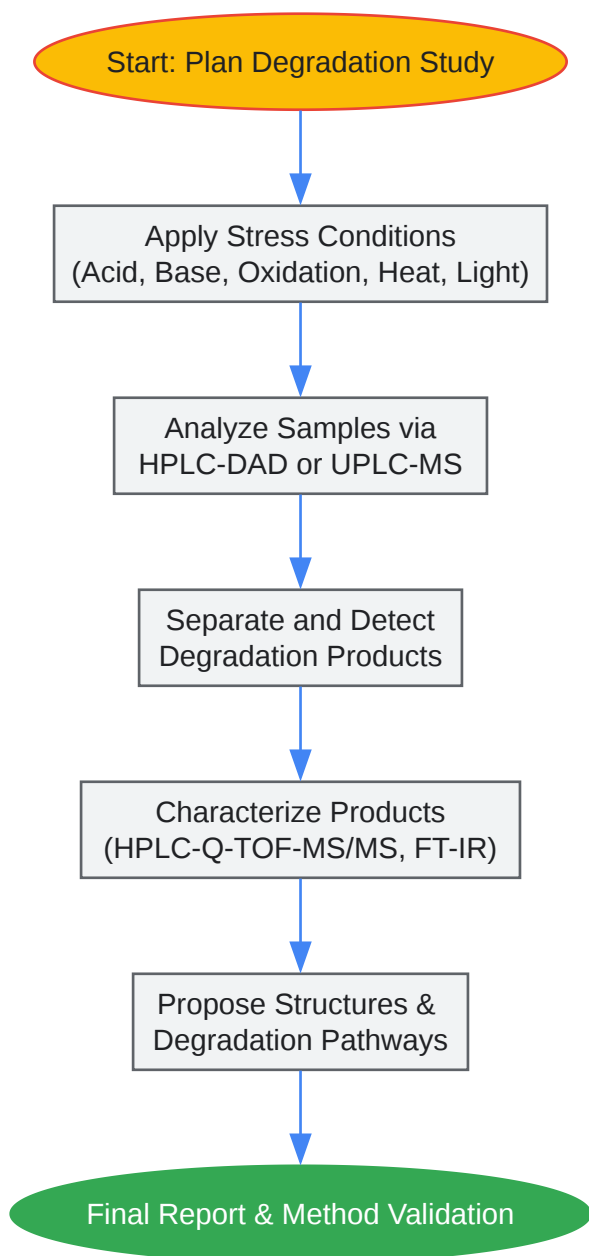
Understanding the molecular structure is key to predicting degradation pathways.

- **Instability of the β -Lactam Ring:** The core vulnerability of **tebipenem pivoxil** and its active form, tebipenem, lies in the **bi-cyclic 4:5 fused β -lactam ring** [2] [3]. This ring is highly susceptible to hydrolysis under acidic and basic conditions [1] [2].
- **Role of HOMO-LUMO Analysis: Quantum-chemical calculations (DFT)** reveal that the electron density distribution in the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is located over the fused β -lactam ring system [2] [3]. This indicates that this region is the most reactive site for nucleophilic attack, which is the initial step in the ring-opening degradation process [2].
- **Characterization Techniques:** A combined approach is most effective:
 - **HPLC-Q-TOF-MS/MS** is powerful for separating degradation products and determining their accurate mass and structural fragments [1].

- **Vibrational spectroscopy (FT-IR, Raman)**, supported by DFT calculations, helps identify characteristic functional groups and validate the molecular structure of both the drug and its degradants [6].

Experimental Workflow for Degradation Product Identification

The following diagram outlines a logical workflow for designing your degradation study and identifying the products.



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Frequently Asked Questions (FAQs)

Q1: Why does tebipenem degrade so extensively in basic conditions? The β -lactam ring in tebipenem's structure is highly susceptible to **base-catalyzed hydrolysis** [2]. Quantum-chemical calculations show that the electron density in the HOMO orbital is localized on this fused ring system, making it a prime target for nucleophilic attack by hydroxide ions, leading to ring opening and loss of activity [2] [3].

Q2: My degradation product peaks are not well resolved. How can I improve the HPLC separation?

- **Consider a core-shell particle column** [1]. These columns can provide high efficiency and good separation without the high backpressure of sub-2 μ m particles.
- **Optimize the mobile phase pH and buffer concentration** [4]. Using a phosphate buffer at pH 6.0 has been shown to effectively separate **tebipenem pivoxil** from its related substances.
- **Avoid using ion-pair reagents** if you plan to follow up with MS detection, as they can suppress ionization. The core-shell method is compatible with MS [1].

Q3: What is the most critical parameter for a stability-indicating method? The method must demonstrate **specificity and selectivity**, proving that the peak of the active drug is pure and well-separated from all degradation products. This is confirmed by using a **PDA detector** to check peak purity (no co-eluting peaks) and by stressing the drug under various conditions (acid, base, oxidation, heat, light) to ensure all degradants are resolved [2].

Q4: Are degradation products formed in the solid state different from those in solution? Yes. Research indicates that while degradation in solution can be multidirectional, degrading **tebipenem pivoxil** in the **solid state can yield more stable, isolable degradation products** [1]. This makes solid-state degradation a valuable model for obtaining well-defined compounds for identification.

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